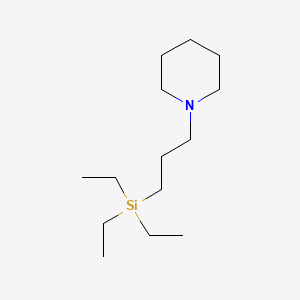

Piperidine, 1-(3-(triethylsilyl)propyl)-

Description

Contextualization of Piperidine (B6355638) Derivatives as Versatile Heterocyclic Scaffolds in Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. nih.gov Its prevalence has earned it the designation of a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in the structures of numerous FDA-approved drugs and biologically active compounds. reddit.com The versatility of the piperidine framework stems from its conformational flexibility, typically adopting a stable chair conformation, and the synthetic tractability of the nitrogen atom, which allows for a wide range of substitutions (N-substitution). researchgate.netdakenam.com

In organic synthesis, piperidine derivatives serve as crucial building blocks and intermediates for constructing more complex molecular targets. researchgate.netresearchgate.net The development of efficient and stereoselective methods for the synthesis of highly functionalized piperidines remains an active and important area of research, driven by their demand in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov Their applications are diverse, ranging from their use in analgesics and antipsychotics to their role as catalysts and solvents in chemical reactions. researchgate.netdakenam.com

Overview of Organosilicon Compounds in Synthetic Methodologies and Material Science

Organosilicon compounds, characterized by the presence of a silicon-carbon (Si-C) bond, are a class of chemicals with remarkable versatility and utility. The unique properties of the silicon atom—being larger and more electropositive than carbon—impart distinct characteristics to these molecules compared to their purely organic counterparts. The Si-C bond is stable, yet the silicon center allows for unique reactivity, making organosilicon compounds valuable reagents and intermediates in organic synthesis.

In the realm of material science, organosilicon compounds, particularly polysiloxanes (silicones), are indispensable. They are renowned for their thermal stability, chemical inertness, low surface tension, and hydrophobicity. These properties have led to their widespread use in a multitude of applications, including high-performance lubricants, resins, coatings, adhesives, and insulating materials for electronics. The ability to modify the organic substituents attached to the silicon atom allows for the fine-tuning of material properties to meet the demands of advanced technologies.

Synergy of Piperidine and Organosilicon Moieties: A Research Perspective on the "Silyl-Switch" Concept

The integration of organosilicon moieties into established pharmacophores like the piperidine ring is a strategic approach in drug discovery and medicinal chemistry, often discussed within the context of the "silyl-switch" or bioisosteric replacement. This concept involves the substitution of a carbon atom (or a functional group) with a silicon-containing group to modulate a molecule's physicochemical and pharmacokinetic properties.

The rationale behind this synergy is multifaceted. The introduction of a silyl (B83357) group, such as the triethylsilyl propyl group, can significantly increase the lipophilicity of the parent piperidine molecule. This modification can influence critical parameters such as membrane permeability, metabolic stability, and protein binding. The replacement of a carbon-based group with a silicon-based one can alter bond lengths and angles, potentially leading to a different conformational preference that could enhance binding to a biological target. Furthermore, the silicon atom can impact the metabolic profile of a compound, as the pathways for metabolizing Si-C bonds differ from those for C-C bonds. This strategic combination of a proven heterocyclic scaffold with the unique properties of an organosilicon tail offers a promising avenue for the development of novel chemical entities.

Structure

3D Structure

Properties

CAS No. |

20723-21-1 |

|---|---|

Molecular Formula |

C14H31NSi |

Molecular Weight |

241.49 g/mol |

IUPAC Name |

triethyl(3-piperidin-1-ylpropyl)silane |

InChI |

InChI=1S/C14H31NSi/c1-4-16(5-2,6-3)14-10-13-15-11-8-7-9-12-15/h4-14H2,1-3H3 |

InChI Key |

HIOWBGABQGNJJL-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)CCCN1CCCCC1 |

Origin of Product |

United States |

Methodologies for the Synthesis of Piperidine, 1 3 Triethylsilyl Propyl , and Analogous Silyl Functionalized Piperidine Systems

Strategies for N-Alkylation and N-Functionalization of Piperidine (B6355638) with Organosilicon Chains

A primary and straightforward approach to the synthesis of "Piperidine, 1-(3-(triethylsilyl)propyl)-" involves the N-alkylation of the pre-formed piperidine ring. This method relies on the nucleophilic character of the secondary amine of piperidine, which attacks an electrophilic organosilicon chain.

The key electrophilic precursor for this synthesis is a triethylsilylpropyl halide, such as (3-chloropropyl)triethylsilane or (3-bromopropyl)triethylsilane. The synthesis of these precursors can be achieved through the hydrosilylation of allyl chloride or allyl bromide with triethylsilane. This reaction is typically catalyzed by transition metals, with rhodium complexes showing high selectivity and efficiency. For instance, the hydrosilylation of allyl chloride with trichlorosilane, a related reaction, can be selectively catalyzed by a Rh(I) complex to yield trichloro(3-chloropropyl)silane in over 99% selectivity. nih.govresearchgate.net A similar approach can be envisioned for the synthesis of (3-chloropropyl)triethylsilane from allyl chloride and triethylsilane.

Once the (3-halopropyl)triethylsilane is obtained, it can be reacted with piperidine to form the desired product. Standard N-alkylation conditions are generally effective. These conditions often involve the use of a base to neutralize the hydrogen halide formed during the reaction, thus driving the equilibrium towards the product. Common bases include potassium carbonate or triethylamine, and the reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net The reaction temperature can be varied to optimize the reaction rate and yield.

A representative reaction scheme is as follows:

Et₃SiH + CH₂=CHCH₂Cl → Et₃Si(CH₂)₃Cl (Hydrosilylation)

Et₃Si(CH₂)₃Cl + C₅H₁₀NH + Base → Et₃Si(CH₂)₃N(CH₂)₅ + Base·HCl (N-Alkylation)

While direct literature on the N-alkylation of piperidine with (3-(triethylsilyl)propyl) halides is sparse, the general utility of this method is well-established for a wide range of alkyl halides. researchgate.netodu.edu A closely related synthesis of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione has been reported, which proceeds via the reaction of a silyl-functionalized precursor with a piperidine derivative, underscoring the feasibility of this approach. researchgate.net

Table 1: General Conditions for N-Alkylation of Piperidine

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| Alkyl Bromide/Iodide | K₂CO₃ | DMF | Room Temp. | Good | researchgate.net |

| Alkyl Bromide/Iodide | NaH | DMF | 0 °C to Room Temp. | Good | researchgate.net |

| Alkyl Halide | KHCO₃ | Acetonitrile | Reflux | Moderate to Good | researchgate.net |

| Alkyl Halide | DIPEA | DMF | 85 °C | 40-70% | researchgate.net |

Ring-Forming Reactions for Piperidine Scaffold Construction Incorporating Silyl (B83357) Moieties

An alternative to functionalizing a pre-existing piperidine ring is to construct the heterocyclic system from acyclic precursors that already contain the desired silyl moiety. This approach offers greater flexibility in accessing structurally diverse silyl-functionalized piperidines.

Hydrogenation and Reduction Protocols

The catalytic hydrogenation of appropriately substituted pyridine (B92270) precursors is a powerful method for the synthesis of piperidines. nih.govliverpool.ac.uk To synthesize silyl-functionalized piperidines via this route, a pyridine ring bearing a triethylsilylpropyl group would be the required starting material. The synthesis of such a precursor could be envisioned through cross-coupling reactions or other functionalization methods of the pyridine ring.

Once the silyl-functionalized pyridine is obtained, its reduction to the corresponding piperidine can be achieved using various catalytic systems. Both heterogeneous and homogeneous catalysts are employed for this transformation. Commonly used heterogeneous catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). liverpool.ac.ukresearchgate.net These reactions often require elevated pressures of hydrogen gas and may be conducted in acidic media, such as acetic acid, to facilitate the reduction of the electron-deficient heteroaromatic ring. researchgate.net

Recent advancements have also focused on developing milder and more selective hydrogenation methods. For instance, rhodium oxide (Rh₂O₃) has been reported as an effective catalyst for the hydrogenation of various functionalized pyridines under mild conditions. liverpool.ac.uk Furthermore, transfer hydrogenation protocols, using hydrogen donors like formic acid or isopropanol, offer an alternative to the use of high-pressure hydrogen gas. dicp.ac.cn

Reductive amination of dicarbonyl compounds containing a silyl group also presents a viable pathway to silyl-functionalized piperidines. This one-pot reaction involves the condensation of a diketone or dialdehyde (B1249045) with an amine, followed by in-situ reduction of the resulting iminium intermediates to form the piperidine ring. chim.itnih.gov

Table 2: Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Conditions | Remarks | Reference |

| PtO₂ | H₂ (50-70 bar) | Acetic Acid | - | Effective for substituted pyridines | researchgate.net |

| Rh/C | H₂ | Various | Elevated pressure | Commonly used heterogeneous catalyst | liverpool.ac.uk |

| Rh₂O₃ | H₂ (5 bar) | TFE | 40 °C | Mild conditions, good functional group tolerance | liverpool.ac.uk |

| [RhCp*Cl₂]₂/KI | HCOOH/NEt₃ | - | - | Transfer hydrogenation of pyridinium (B92312) salts | dicp.ac.cn |

Cyclization Reactions

The cyclization of unsaturated amines containing a silyl group offers a versatile entry to silyl-functionalized piperidines. One such approach is the intramolecular aminopalladation of alkenes. In this method, a palladium catalyst activates an alkene tethered to an amine, which then undergoes nucleophilic attack by the nitrogen atom to form the piperidine ring. The specific synthesis of "Piperidine, 1-(3-(triethylsilyl)propyl)-" via this route would require a starting material such as N-allyl-N-(3-(triethylsilyl)propyl)amine.

Radical Cyclization: Radical cyclizations provide a powerful tool for the formation of C-C and C-N bonds in a stereocontrolled manner. To form a silyl-functionalized piperidine, a radical precursor containing the triethylsilylpropyl group would be required. For instance, the cyclization of an N-alkenyl amine bearing a radical initiator on the nitrogen or the alkenyl chain could lead to the desired piperidine scaffold.

Hydroamination/Cyclization: The intramolecular hydroamination of aminoalkenes is an atom-economical method for the synthesis of cyclic amines. This reaction involves the addition of an N-H bond across a C=C double bond. To apply this to the synthesis of silyl-functionalized piperidines, an aminoalkene substrate containing a triethylsilylpropyl group would be necessary. For example, a compound like N-(pent-4-en-1-yl)-3-(triethylsilyl)propan-1-amine could undergo intramolecular hydroamination to yield the target piperidine. Lanthanide complexes are often effective catalysts for this transformation. nih.gov Brønsted acids can also catalyze the intramolecular hydroamination of protected alkenylamines to form piperidines. researchgate.net

Cycloaddition: [4+2] cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct the piperidine ring with high stereocontrol. A silyl-functionalized diene or dienophile could be used to incorporate the desired side chain during the ring formation.

The aza-Prins cyclization is a powerful reaction for the synthesis of nitrogen-containing heterocycles. researchgate.netthieme-connect.com In the context of synthesizing silyl-functionalized piperidines, a silyl-aza-Prins cyclization offers a direct route. This reaction typically involves the acid-mediated cyclization of an N-homoallylic amine with an aldehyde. The presence of a silyl group on the homoallylic amine can influence the reactivity and selectivity of the cyclization. nd.edu.auresearchgate.net

For example, the reaction of an N-(3-(triethylsilyl)allyl)amine with an aldehyde in the presence of a Lewis acid could initiate a cascade leading to a piperidine ring. The silyl group can stabilize a developing positive charge in the transition state, thereby facilitating the cyclization. The choice of Lewis acid can be crucial in directing the reaction pathway. acs.org

Acid-mediated cyclizations of other silyl-containing unsaturated amines can also be envisioned. The presence of the silyl group can activate the double bond towards nucleophilic attack by the tethered amine, leading to the formation of the piperidine ring under acidic conditions. mdpi.com

Table 3: Overview of Cyclization Strategies for Silyl-Functionalized Piperidines

| Cyclization Type | General Substrate | Key Features | Reference |

| Alkene Cyclization | Silyl-functionalized N-alkenyl amine | Palladium-catalyzed, forms C-N bond | - |

| Intramolecular Hydroamination | Silyl-functionalized aminoalkene | Atom-economical, often catalyzed by lanthanides or Brønsted acids | nih.govresearchgate.net |

| Silyl-Prins Cyclization | Silyl-functionalized N-homoallylic amine and an aldehyde | Acid-mediated, silyl group directs reactivity and selectivity | nd.edu.auresearchgate.netacs.org |

Organocatalytic and Metal-Catalyzed Cyclizations

The construction of the piperidine ring through cyclization reactions is a cornerstone of synthetic organic chemistry. Modern methodologies frequently employ organocatalysts or metal catalysts to achieve high efficiency, and stereocontrol. nih.gov

Metal-Catalyzed Cyclizations: A variety of transition metals, including palladium, rhodium, gold, nickel, and cobalt, have been utilized to catalyze the intramolecular cyclization for piperidine synthesis. nih.gov For instance, a visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed, which provides a stereoselective route to densely functionalized piperidines in a highly atom-economical manner. nih.gov This method initiates a 6-exo-trig cyclization through the chemoselective addition of a silyl radical to an electron-deficient olefin. nih.gov

Palladium(II)-catalyzed diastereoselective cyclization is another effective method, used for preparing key intermediates like cis-2,6-disubstituted piperidin-3-ols for alkaloid synthesis. nih.gov Similarly, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been explored for synthesizing both pyrrolidines and piperidines. acs.org Furthermore, rhodium-catalyzed C-H insertion reactions provide a pathway for the direct functionalization of the piperidine ring. d-nb.infonih.gov

Organocatalytic Cyclizations: Organocatalysis offers a metal-free alternative for piperidine synthesis. A biomimetic, asymmetric synthesis of 2-substituted piperidine alkaloids has been achieved using proline as an organocatalyst. nih.gov This approach avoids the need for protecting groups and can produce products with high enantiomeric excess. nih.gov

| Catalyst System | Substrate Type | Key Features |

| Visible Light / Organic Dye | Aza-1,6-dienes | Atom-economical, radical silylative cyclization, stereoselective. nih.gov |

| Palladium(II) | Amino-alkenes | Diastereoselective cyclization for alkaloid precursors. nih.gov |

| Gold(I) / Iodine(III) | Non-activated alkenes | Oxidative amination, difunctionalization of double bonds. nih.gov |

| Proline | - | Biomimetic, asymmetric synthesis, protecting-group-free. nih.gov |

| Copper(I) / Tpx ligand | N-fluoride amides | Intramolecular C-H amination. acs.org |

| Rhodium(II) Carboxylates | N-substituted piperidines | Site-selective C-H functionalization. d-nb.infonih.gov |

Annulation and Intermolecular Cyclization Methods

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are powerful tools for constructing complex heterocyclic systems. Both [4+2] and [3+2] annulation strategies have been developed for the synthesis of piperidine and related N-heterocycles. rsc.org

A highly enantioselective [4+2] annulation has been reported, proceeding through an organocatalytic Mannich reaction followed by reductive cyclization, to afford functionalized piperidines in a one-pot process. rsc.org Palladium-catalyzed annulation strategies have also been devised to convert substrates like 2-tetralones and 2-indanones into linearly fused polycyclic piperidines. whiterose.ac.uk These methods can provide access to densely functionalized N-heterocycles with potential control over both enantio- and diastereoselectivity. whiterose.ac.uk

Intermolecular cyclization methods often involve the reaction of two or more components to build the heterocyclic ring. A notable example is the visible-light-driven radical silylative cyclization of aza-1,6-dienes, which, while intramolecular, showcases the integration of silyl groups during the ring-forming step. nih.gov Another approach involves a [5 + 1] annulation method through hydrogen borrowing catalysis. nih.gov

Reactions Involving Silyl Heterocycles as Building Blocks

Silyl-functionalized heterocycles can serve as versatile building blocks for further elaboration. A key strategy involves the synthesis of an unsaturated silyl piperidine reagent via the Shapiro reaction from a corresponding piperidone. google.com This silyl piperidine intermediate readily participates in palladium-catalyzed cross-coupling reactions with a variety of organohalides, such as aryl iodides and bromides, to generate 3,4-unsaturated 4-arylpiperidines. google.com This method is advantageous as the N-substituent can be modified before the cross-coupling step, providing a flexible route to diverse piperidine derivatives. google.com

Another approach involves the stereoselective cyclization of acyclic silylated epoxy aldehydes to form hydroxylated piperidines. arkat-usa.org In these reactions, the position of the triethylsilyl group on the epoxy moiety strongly influences the stereochemical outcome of the intramolecular aldolization, highlighting the role of silicon as a directing group. arkat-usa.org Furthermore, the synthesis of bridged sila-N-heterocycles from N-aryl piperidines has been achieved through a B(C₆F₅)₃-catalyzed cascade silylation with hydrosilanes, demonstrating the creation of complex silyl heterocycles from simpler piperidine precursors. acs.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. This includes one-pot and multicomponent reactions that increase operational simplicity and reduce waste, as well as stereoselective methods that provide access to chiral molecules.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. researchgate.net Several one-pot, five-component reactions have been developed for the synthesis of highly functionalized piperidines. oiccpress.comresearchgate.net These reactions typically involve the condensation of aromatic amines, aromatic aldehydes, and β-keto esters, often catalyzed by simple and inexpensive catalysts like FeCl₃·6H₂O or even conducted in acetic acid as the reaction medium. oiccpress.comresearchgate.net

An efficient, asymmetric, four-component, one-pot synthesis of highly substituted piperidines has also been established. researchgate.net This method utilizes a diphenylprolinol silyl ether to mediate a Michael reaction, which is followed by a domino aza-Henry/hemiaminalization reaction and subsequent functionalization, allowing for the complete control of five contiguous stereocenters. researchgate.net Additionally, one-pot sequential reactions combining Suzuki–Miyaura coupling and hydrogenation have been employed for the chemoselective synthesis of functionalized piperidines under mild conditions. nih.gov

| Reaction Type | Components | Catalyst/Conditions | Key Features |

| Five-Component | Aromatic amines, aromatic aldehydes, β-keto esters | FeCl₃·6H₂O or Acetic Acid | Good yields, simple procedure, short reaction times. oiccpress.comresearchgate.net |

| Four-Component | Aldehyde, nitroalkene, etc. | Diphenylprolinol silyl ether | Asymmetric, excellent diastereo- and enantioselectivity, controls five stereocenters. researchgate.net |

| One-Pot Sequential | - | Palladium(0) | Suzuki–Miyaura coupling followed by hydrogenation. nih.gov |

| One-Pot [4+2] Cycloaddition | N-PMP aldimine, glutaraldehyde | Organocatalyst | Mannich reaction-reductive cyclization, high yields and enantioselectivities. rsc.org |

Stereoselective Synthesis Methodologies (e.g., Diastereomeric Resolution, Asymmetric Catalysis)

The control of stereochemistry is crucial in the synthesis of bioactive molecules. Various stereoselective methodologies have been applied to the synthesis of silyl-functionalized piperidines.

Asymmetric Catalysis: The first asymmetric aza-silyl-Prins reaction has been developed, providing access to valuable and diverse piperidines and pipecolic acid derivatives in high yields and as single enantiomers. acs.orgamanote.com This was achieved through the design of a novel chiral auxiliary-homoallylic amine. acs.org Rhodium-catalyzed asymmetric reactions, such as the reductive Heck reaction of arylboronic acids with pyridine derivatives, have been used to generate enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. snnu.edu.cn Organocatalytic approaches have also proven effective in achieving high stereoselectivity in the synthesis of piperidine alkaloids. nih.gov

Diastereoselective Synthesis: Diastereoselectivity is often controlled by the inherent properties of the substrate and reagents. For example, a visible-light-driven silylative cyclization of aza-1,6-dienes can achieve poor-to-excellent diastereoselectivity depending on the substitution pattern of the olefin. nih.gov The diastereoselective nitro-Mannich reaction has been used to control the stereochemistry of three contiguous centers in functionalized piperidines. researchgate.net In radical cyclizations of 7-substituted-6-aza-8-bromooct-2-enoates, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) instead of tributyltin hydride was found to unexpectedly enhance the diastereoselectivity, attributed to a selective rearrangement of the minor stereoisomer. organic-chemistry.orgorganic-chemistry.org

Application of Organometallic Reagents and Catalysis (e.g., Palladium-Catalyzed Cross-Coupling, Organozinc Reagents)

Organometallic reagents and catalysts are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in piperidine synthesis.

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for cross-coupling reactions. The Heck cross-coupling reaction, catalyzed by palladium-N-heterocyclic carbenes (Pd-NHCs), has been applied to the facile synthesis of piperidine alkene-alkaloids. nih.gov The Negishi coupling, which pairs an organozinc reagent with an organic halide, is another powerful palladium-catalyzed method. This has been used to synthesize 2-arylpiperidines by coupling organozinc species, derived from the deprotonation of N-Boc-piperidine, with aryl bromides. nih.gov A photoinduced palladium-catalyzed cascade reaction involving an intramolecular Tsuji–Trost annulation has also been developed for the synthesis of multi-substituted chiral piperidines. thieme-connect.com

Organozinc Reagents: Organozinc reagents are valued for their functional group tolerance compared to more reactive organolithium or Grignard reagents. whiterose.ac.uksigmaaldrich.com They have been used in conjugate additions to form 6-oxoamino acid derivatives, which are then cyclized to produce 2,6-disubstituted piperidines. whiterose.ac.uk The in-situ formation of organozinc reagents in flow reactors followed by their use in Negishi cross-coupling reactions represents a modern and efficient approach. acs.org This methodology allows for the coupling of aryl, primary, secondary, and tertiary alkyl organozinc reagents with aryl halides. acs.org The conversion of piperidinyl halides into organozinc intermediates, followed by palladium-catalyzed coupling, is also a viable strategy for producing 4-arylpiperidines. youtube.com

Investigation of Chemical Reactivity and Transformation Mechanisms for Piperidine, 1 3 Triethylsilyl Propyl

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a key center of reactivity, functioning as a nucleophile and a base. Its chemical behavior is characteristic of a tertiary amine, allowing for a range of transformations. ijnrd.orglibretexts.org

N-Substituent Modifications and Cleavage Strategies

While the N-substituent in Piperidine, 1-(3-(triethylsilyl)propyl)- is a stable alkyl chain, modifications and cleavage can be achieved under specific conditions. The nitrogen atom can be further alkylated using reactive alkyl halides to form a quaternary ammonium (B1175870) salt. libretexts.org This transformation converts the neutral amine into a positively charged species, significantly altering its chemical properties and making the N-alkyl group susceptible to elimination reactions.

One classic cleavage strategy applicable to such quaternary ammonium salts is the Hofmann Elimination . Upon treatment with a strong base like silver oxide, the quaternary ammonium hydroxide (B78521) undergoes an E2 elimination reaction to yield an alkene. libretexts.org In the case of the quaternized derivative of Piperidine, 1-(3-(triethylsilyl)propyl)-, this reaction would likely result in the cleavage of the piperidine ring to form a less substituted alkene, a characteristic of the Hofmann rule which is influenced by the steric bulk of the trialkylamine leaving group. libretexts.org

Additionally, piperidine and its derivatives are known to induce cleavage of certain chemical bonds in other molecules, highlighting the reactive nature of the piperidine nucleus itself, particularly in base-mediated processes. researchgate.net

Participation in Amine-Based Reactions

As a tertiary amine, the piperidine nitrogen readily participates in a variety of fundamental chemical reactions. Its lone pair of electrons makes it a competent nucleophile and a moderate base.

Salt Formation: It can react with acids to form piperidinium (B107235) salts. This is a standard acid-base reaction that can be used to isolate or purify the compound.

Catalysis: The basic nature of the piperidine nitrogen allows it to function as a catalyst in various organic reactions, such as Knoevenagel condensations and Michael additions, by deprotonating acidic protons to generate reactive nucleophiles. Piperidine itself is a versatile compound used as a solvent and a base in chemical synthesis. ijnrd.org

Alkylation and Acylation: The nitrogen atom can act as a nucleophile, attacking electrophilic carbon atoms. Reaction with alkyl halides leads to the formation of quaternary ammonium salts, as mentioned previously. libretexts.org While tertiary amines like this cannot be acylated to form amides, they can catalyze acylation reactions.

| Reaction Type | Reagent/Condition | Product Type | Notes |

|---|---|---|---|

| add_circle_outlineSalt Formation | Acids (e.g., HCl, H₂SO₄) | Piperidinium Salt | Reversible protonation of the nitrogen atom. |

| add_circle_outlineAlkylation (Quaternization) | Alkyl Halides (e.g., CH₃I) | Quaternary Ammonium Salt | Forms a positively charged nitrogen center. libretexts.org |

| add_circle_outlineHofmann Elimination | 1. Excess CH₃I 2. Ag₂O, Heat | Alkene + Trimethylamine | Requires initial quaternization of the nitrogen. libretexts.org |

| add_circle_outlineRole as a Base/Catalyst | Protic substances, Carbonyl compounds | Deprotonated species | Facilitates reactions like condensations and additions. ijnrd.org |

Transformations Involving the Triethylsilyl Moiety

The triethylsilyl (TES) group is a common organosilicon moiety used frequently as a protecting group for alcohols and other functional groups. gelest.comresearchgate.net Its reactivity is centered around the silicon atom and the silicon-carbon bonds.

Silyl (B83357) Group Manipulation and Derivatization

The triethylsilyl group in Piperidine, 1-(3-(triethylsilyl)propyl)- is relatively stable to a range of reaction conditions. However, the silicon-carbon bonds can be cleaved under specific circumstances.

Desilylation: The C-Si bond is susceptible to cleavage by strong nucleophiles, most notably fluoride (B91410) ions (e.g., from tetra-n-butylammonium fluoride, TBAF), and strong acids. wikipedia.orglkouniv.ac.in This reaction is a cornerstone of using silyl groups as protecting groups in organic synthesis.

Stability: The hydrolytic stability of the TES group is intermediate between the more labile trimethylsilyl (B98337) (TMS) group and the more robust tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups. gelest.comnih.gov This differential stability allows for selective deprotection strategies in complex molecule synthesis. The bulky nature of the triethyl groups provides greater steric hindrance compared to trimethylsilyl, contributing to its increased stability. gelest.com

Silylation is the process of introducing a silyl group onto a molecule. greyhoundchrom.com While this compound is already silylated, understanding the reagents for introducing silyl groups provides context for their stability and reactivity. Reagents like chlorotriethylsilane (B140506) (TES-Cl) are commonly used to introduce the TES group. gelest.com

| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Hydrolytic Stability | Common Cleavage Conditions |

|---|---|---|---|---|

| Trimethylsilyl | TMS | Low | Low | Mild acid (e.g., aq. HCl), K₂CO₃/MeOH |

| Triethylsilyl | TES | Medium | Medium | Acid (e.g., AcOH, TFA), Fluoride ions (TBAF) |

| tert-Butyldimethylsilyl | TBS/TBDMS | High | High | Fluoride ions (TBAF), Strong acid |

| Triisopropylsilyl | TIPS | Very High | Very High | Fluoride ions (TBAF), Strong acid |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | Fluoride ions (TBAF) |

Role of the Triethylsilyl Group in Reaction Selectivity and Control

Steric Effects: The TES group is moderately bulky. researchgate.net This steric hindrance can influence the approach of reagents to the piperidine nitrogen or other parts of the molecule, potentially directing reactions to less hindered positions. The steric influence of silyl groups is a well-documented phenomenon used to control stereoselectivity in various organic reactions. acs.org

Reaction Pathways and Mechanistic Studies

Specific mechanistic studies on Piperidine, 1-(3-(triethylsilyl)propyl)- are not widely available. However, its reaction pathways can be inferred from the known mechanisms of its constituent functional groups.

Mechanism of N-Alkylation: The reaction of the piperidine nitrogen with an alkyl halide proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Mechanism of Desilylation: The cleavage of the C-Si bond by fluoride ions is a key process. The mechanism is thought to involve the formation of a hypervalent, pentacoordinate silicon intermediate. soci.org Fluoride's high affinity for silicon drives the reaction, leading to the formation of a stable Si-F bond and the cleavage of the weaker C-Si bond.

Catalytic Pathways: In reactions where the molecule acts as a catalyst, the piperidine nitrogen functions as a Brønsted-Lowry base, abstracting a proton to initiate the reaction. In related aminopropylsilane (B1237648) systems used to functionalize surfaces, the amine group has been shown to play a crucial catalytic role in the reaction of the silane (B1218182) moiety with surface hydroxyl groups, proceeding through a hydrogen-bonded intermediate. nih.govresearchgate.net This suggests a potential for intramolecular catalysis or interaction between the amine and silyl groups under certain conditions, although the three-carbon linker makes direct intramolecular cyclization less favorable than in 1,4- or 1,5-substituted systems.

Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific reaction mechanisms and pathways for this particular compound.

Electrophilic and Nucleophilic Interactions

The lone pair of electrons on the nitrogen atom of the piperidine ring endows Piperidine, 1-(3-(triethylsilyl)propyl)- with significant nucleophilic character. This inherent nucleophilicity drives its reactions with a variety of electrophiles.

One of the most fundamental reactions is quaternization , where the nitrogen atom attacks an alkyl halide, leading to the formation of a quaternary ammonium salt. This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The rate and efficiency of this process are influenced by the nature of the alkylating agent and the solvent. For instance, the reaction with methyl iodide, a highly reactive electrophile, is expected to proceed readily. The triethylsilylpropyl group, while bulky, is attached via a flexible propyl chain, which is not anticipated to significantly hinder the approach of smaller electrophiles to the nitrogen atom.

| Electrophile | Product | Reaction Type |

| Methyl Iodide | 1-Methyl-1-(3-(triethylsilyl)propyl)piperidinium iodide | Quaternization (SN2) |

| Benzyl Bromide | 1-Benzyl-1-(3-(triethylsilyl)propyl)piperidinium bromide | Quaternization (SN2) |

The nucleophilicity of the piperidine nitrogen in this molecule also allows it to participate in reactions with other electrophilic centers, such as the carbonyl carbon of acid chlorides or anhydrides, leading to the formation of acylpiperidinium intermediates, which are, however, typically unstable for tertiary amines.

Furthermore, in the context of aromatic chemistry, piperidine derivatives are known to act as potent nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. While specific studies on Piperidine, 1-(3-(triethylsilyl)propyl)- in this context are not prevalent, its reactivity is expected to be comparable to other N-alkylpiperidines. In these reactions, the piperidine nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction rate is highly dependent on the electronic properties of the aromatic substrate and the nature of the leaving group.

Conversely, while the primary reactivity of the molecule is nucleophilic, electrophilic attack on the molecule itself, other than protonation of the nitrogen, is less common. The C-H bonds of the piperidine ring and the propyl chain are generally unreactive towards electrophiles unless activated.

Radical Processes and Intermediates

The presence of the triethylsilylpropyl group introduces the possibility for Piperidine, 1-(3-(triethylsilyl)propyl)- to participate in radical reactions, particularly those involving silyl radicals. Silyl radicals can be generated from hydrosilanes under radical-initiating conditions (e.g., using peroxides or photolysis). While Piperidine, 1-(3-(triethylsilyl)propyl)- itself is not a hydrosilane, derivatives of it could be designed to undergo intramolecular radical reactions.

A key area of interest in the radical chemistry of related compounds is radical cyclization . For instance, if an unsaturated moiety were introduced into the molecule, intramolecular addition of a radical generated elsewhere in the molecule could lead to the formation of new ring systems. Research on analogous systems, such as the radical cyclization of amino acid-tethered 1,6-enynones, demonstrates the utility of radical-mediated ring-forming reactions in complex molecule synthesis.

The general mechanism for a hypothetical intramolecular radical addition in a derivative of Piperidine, 1-(3-(triethylsilyl)propyl)- would involve three main steps:

Initiation: Generation of a radical species, for example, by homolytic cleavage of a weak bond using a radical initiator like AIBN (azobisisobutyronitrile) or through photochemical activation.

Propagation: The initial radical abstracts an atom (e.g., a hydrogen) from the molecule to generate a new radical center. This new radical can then undergo an intramolecular addition to a double or triple bond within the molecule, forming a cyclic radical intermediate. This intermediate would then abstract an atom from a donor molecule to propagate the chain.

Termination: Combination of two radical species to form a stable, non-radical product.

| Radical Initiator | Proposed Intermediate | Potential Product Type |

| AIBN / heat | Carbon-centered radical on the propyl chain | Cyclized piperidine derivative |

| Photolysis | Excited state leading to radical formation | Photocycloadduct |

Furthermore, the photochemical reactivity of N-silylmethyl substituted heterocycles has been explored, revealing pathways such as [2+2]-cycloadditions. While the triethylsilylpropyl group is not directly attached to the nitrogen, its presence could influence the photophysical properties of the molecule and its behavior in photochemical reactions. Studies on the photochemical reactions of aliphatic amines have shown that the structure of the amine influences the formation of either aminyl or α-aminoalkyl radicals upon interaction with an excited state sensitizer.

Advanced Spectroscopic Characterization and Structural Elucidation of Piperidine, 1 3 Triethylsilyl Propyl , and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds, including silylated piperidine (B6355638) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within a molecule.

¹H NMR spectroscopy of piperidine-containing structures typically reveals characteristic signals for the protons on the piperidine ring and its substituents. For a compound like "Piperidine, 1-(3-(triethylsilyl)propyl)-", the spectrum would be expected to show multiplets for the α, β, and γ protons of the piperidine ring. Protons closer to the nitrogen atom are generally deshielded and appear at a lower field. The propyl chain protons would exhibit distinct signals, with their chemical shifts influenced by the neighboring nitrogen and silicon atoms. The ethyl groups on the silicon atom would present as a characteristic quartet and triplet pattern, arising from the coupling between the methylene (B1212753) and methyl protons.

¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton. In the case of silylated piperidines, distinct signals are observed for the carbons of the piperidine ring, the propyl linker, and the ethyl groups attached to the silicon. For instance, in the analogue "1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione", the carbonyl carbons of the dione (B5365651) functionality would appear at a significantly downfield chemical shift. researchgate.net The chemical shifts of the propyl chain carbons are indicative of their proximity to the electronegative nitrogen and the electropositive silicon.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Silylated Piperidine Analogue researchgate.net

| Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 172.5 |

| Methoxy (OCH₃) | 50.6 |

| N-CH₂ | 41.8 |

| Piperidine Cα | 31.7 |

| Piperidine Cβ | 21.2 |

| Propyl Cβ | 20.5 |

| Propyl Cγ | 17.0 |

| Propyl Cα | 5.8 |

Note: Data is for the analogous compound 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione.

Vibrational Spectroscopy Applications (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups within a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds.

The FT-IR spectrum of "Piperidine, 1-(3-(triethylsilyl)propyl)-" would be expected to display several characteristic absorption bands. The C-H stretching vibrations of the piperidine ring and the alkyl chains would appear in the region of 2800-3000 cm⁻¹. The C-N stretching vibration of the tertiary amine in the piperidine ring typically appears in the 1000-1200 cm⁻¹ region. The presence of the triethylsilyl group would be confirmed by characteristic Si-C stretching and rocking vibrations.

For comparison, the FT-IR spectrum of the related compound "1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione" shows characteristic bands for the C=O stretching of the imide group, Si-O stretching of the methoxysilyl group, and various C-H and C-N vibrations. researchgate.net

Interactive Data Table: Key FT-IR Absorption Bands for Piperidine and its Derivatives researchgate.netnist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H Stretch (Alkyl) | 2800-3000 |

| C=O Stretch (Imide) | ~1700 |

| C-N Stretch (Tertiary Amine) | 1000-1200 |

| Si-O Stretch | ~1100 |

| Si-C Stretch | 700-800 |

Note: This table combines general data for piperidine with specific data from an analogue.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and thermally stable compounds like silylated piperidines. In a typical GC-MS experiment, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer.

The mass spectrum of "Piperidine, 1-(3-(triethylsilyl)propyl)-" would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-C bonds in the propyl chain, loss of ethyl groups from the silicon atom, and fragmentation of the piperidine ring. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. For example, in the mass spectrum of the simpler analogue "Piperidine, 1-(trimethylsilyl)-", the base peak is observed at m/z 142, corresponding to the loss of a methyl group. nih.gov

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule, providing further structural insights. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for Piperidine, 1-(3-(triethylsilyl)propyl)- Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 242.22986 | 163.4 |

| [M+Na]⁺ | 264.21180 | 165.5 |

| [M-H]⁻ | 240.21530 | 163.3 |

| [M]⁺ | 241.22203 | 161.2 |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a diffraction pattern is generated, which can be mathematically transformed into a detailed model of the molecular and crystal structure.

While a crystal structure for "Piperidine, 1-(3-(triethylsilyl)propyl)-" is not publicly available, X-ray crystallography has been instrumental in confirming the stereochemistry and solid-state conformation of numerous piperidine derivatives. nih.gov For instance, the relative stereochemistry of substituted piperidines has been unambiguously determined by single-crystal X-ray diffraction of suitable derivatives. nih.gov

Should a suitable crystal of "Piperidine, 1-(3-(triethylsilyl)propyl)-" be obtained, X-ray diffraction analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The preferred chair or boat conformation of the piperidine ring in the solid state.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or van der Waals interactions.

Absolute configuration: For chiral analogues, the absolute stereochemistry can be determined.

The application of this technique would provide the most definitive structural characterization of the compound in the solid state. nih.govnih.gov

Computational Chemistry and Theoretical Studies of Piperidine, 1 3 Triethylsilyl Propyl

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of Piperidine (B6355638), 1-(3-(triethylsilyl)propyl)- would involve calculating the forces between atoms and using these forces to simulate their movements, providing a trajectory of the molecule's conformational changes.

The flexible propyl chain connecting the piperidine and triethylsilyl groups suggests that the molecule could adopt a variety of conformations in solution. MD simulations would be instrumental in exploring this conformational landscape. The simulations could reveal the most populated conformations, the energy barriers between them, and how the solvent might influence the conformational preferences.

Key analyses from an MD simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify major conformational changes.

Radial Distribution Functions (RDFs): To understand the interactions between different parts of the molecule and with solvent molecules.

Dihedral Angle Analysis: To characterize the rotational behavior around the single bonds in the propyl chain.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Piperidine, 1-(3-(triethylsilyl)propyl)-, and how can purity be validated?

- Methodology :

- Synthesis : Use silylation agents (e.g., triethylsilyl chloride) to functionalize the piperidine core. A propyl linker can be introduced via nucleophilic substitution or coupling reactions under inert conditions. For example, highlights triethylsilyl groups in ionic liquids, suggesting similar strategies for stabilizing intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (MeOH/Et₂O) can isolate the compound (as in ).

- Validation : Confirm purity via HPLC (>98%) and structural integrity using -/-NMR, GC-MS, and FT-IR. emphasizes GC-MS for verifying molecular ions and fragmentation patterns.

Q. How does the triethylsilyl group influence the compound’s stability and reactivity?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS or TLC.

- Reactivity Analysis : Compare silyl-protected vs. deprotected analogs in nucleophilic or electrophilic reactions. The triethylsilyl group’s steric bulk ( ) may hinder undesired side reactions, enhancing selectivity.

Advanced Research Questions

Q. What analytical challenges arise in quantifying Piperidine, 1-(3-(triethylsilyl)propyl)- in biological matrices, and how can they be addressed?

- Methodology :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from serum/plasma.

- Quantification : Develop a validated LC-MS/MS method with deuterated internal standards. demonstrates this approach for a piperidine-based H3 antagonist, achieving a LOD of 0.1 ng/mL and LOQ of 0.3 ng/mL.

- Matrix Effects : Assess ion suppression/enhancement via post-column infusion experiments.

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

- Methodology :

- Comparative Analysis : Replicate studies under standardized conditions (e.g., cell lines, animal models). notes that salt forms (e.g., hydrochloride) or stereochemistry ( ) can alter bioactivity.

- Structural Confirmation : Use X-ray crystallography or -NMR to verify batch-to-batch consistency. Discrepancies in receptor binding (e.g., H3R vs. H4R) may stem from assay-specific variables ( ).

Q. What strategies are effective in studying the compound’s interaction with histamine receptors?

- Methodology :

- In Silico Modeling : Build a pharmacophore model using the piperidine ring as a hydrophobic cap and the triethylsilyl-propyl chain as a flexible linker ( ). Dock the compound into H3R homology models (e.g., Rosetta-generated structures).

- In Vitro Assays : Use radioligand displacement (e.g., -Nα-methylhistamine for H3R) or cAMP inhibition assays. validates receptor affinity via competitive binding studies.

Key Considerations for Experimental Design

- Stereochemical Integrity : The triethylsilyl group’s configuration may impact receptor binding. Use chiral HPLC to confirm enantiomeric purity.

- Patent Constraints : and highlight patent-protected analogs (e.g., monohydrochloride salts). Ensure compliance with IP guidelines when modifying the core structure.

- Biological Relevance : Prioritize assays reflecting the compound’s logP (~3.5) and solubility profile (e.g., PBS with 0.1% Tween-80).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.